Cyanogen

Energetic materials Bond dissociation Thermochemistry

Cyanogen (CAS 460-19-5), systematically named ethanedinitrile or dicyan, is a pseudohalogen with the molecular formula C₂N₂ (N≡C–C≡N). It is a colorless, highly toxic gas with a pungent almond-like odor.

Molecular Formula C2N2
(CN)2
Molecular Weight 52.03 g/mol
CAS No. 460-19-5
Cat. No. B1215507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanogen
CAS460-19-5
Synonymscarbon nitride
cyanogen
ethanedinitrile
Molecular FormulaC2N2
(CN)2
Molecular Weight52.03 g/mol
Structural Identifiers
SMILESC(#N)C#N
InChIInChI=1S/C2N2/c3-1-2-4
InChIKeyJMANVNJQNLATNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 % (NIOSH, 2016)
Soluble in ethanol, ethyl ether
Solubility at 20 °C: water dissolves 4.5 times its own volume of cyanogen;  diethyl ether, 5.0 times;  and ethanol, 23.0 times
450 CC IN 100 ML WATER @ 20 °C
2300 cc in 100 ml ethyl alcohol @ 20 °C
500 cc in 100 ml ethyl ether @ 20 °C
100 g of water dissolves 1 g of cyanogen at 18 °C
In water, 1.51X10+5 mg/L at 25 °C (est)
Solubility in water, ml/100ml at 20 °C: 450
1%

Structure & Identifiers


Interactive Chemical Structure Model





Cyanogen (CAS 460-19-5) Procurement Overview: Class, Characteristics, and Industrial Relevance


Cyanogen (CAS 460-19-5), systematically named ethanedinitrile or dicyan, is a pseudohalogen with the molecular formula C₂N₂ (N≡C–C≡N). It is a colorless, highly toxic gas with a pungent almond-like odor . This compound exhibits a unique combination of high endothermic heat of formation (+73.8 kcal/mol) and exceptional thermal stability under controlled conditions, enabling its use as a specialty fuel gas and reactive building block . As a neutral dimeric pseudohalogen, cyanogen serves as a precursor to diaminoglyoxime and diaminofurazan (DAF), which are critical intermediates for energetic materials and solid propellant burn rate modifiers .

Why Cyanogen (460-19-5) Cannot Be Substituted by Common Analogs: The Evidence Gap


Substituting cyanogen with structurally related compounds—such as cyanogen halides (ClCN, BrCN, ICN) or hydrogen cyanide (HCN)—leads to profound functional divergence that impacts yield, safety, and end-product performance. Cyanogen halides contain only a single cyano group and thus cannot provide the dual-cyano functionality required for synthesizing diaminofurazan or for electrochemical polymerization into poly(cyanogen) fibers . While HCN is a common cyanation agent, its C–N bond dissociation energy is lower (120 kcal/mol) compared to cyanogen's C–C bond (128 kcal/mol), indicating different fragmentation pathways under energetic conditions . Furthermore, the oxidation potential of cyanogen is significantly lower than that of molecular halogens like Cl₂, which is critical for selective reactions where over-oxidation must be avoided . The following section provides quantitative evidence of these differentiators.

Cyanogen (460-19-5) Quantitative Differentiation Evidence Against Key Comparators


C–C Bond Dissociation Energy in Cyanogen vs. H–CN and Halogen–CN Bonds

Cyanogen's central C–C bond is significantly stronger than the corresponding bonds in hydrogen cyanide or cyanogen halides, directly influencing its decomposition behavior and activation energy in energetic applications. Quantitative photodissociation data show that D(NC–CN) = 128 kcal/mol, compared to D(H–CN) = 120 kcal/mol, D(Cl–CN) = 97 kcal/mol, D(Br–CN) = 83 kcal/mol, and D(I–CN) = 73 kcal/mol .

Energetic materials Bond dissociation Thermochemistry

Ionization Potential and CN⁺ Appearance Potential in Electron Impact Mass Spectrometry

The electron impact fragmentation pathway of cyanogen differs quantitatively from that of HCN and cyanogen chloride, which is essential for analytical differentiation. The appearance potential of CN⁺ from (CN)₂ was measured at 20.31 ± 0.2 eV, whereas from HCN it was 19.36 ± 0.2 eV . The C–C bond dissociation energy in cyanogen determined by this method was 4.64 ± 0.2 eV, compared to H–CN at 4.80 ± 0.1 eV and Cl–CN at 3.66 ± 0.1 eV .

Analytical chemistry Mass spectrometry Fragmentation

Thermal Stability: Endothermic Heat of Formation Compared to Acetylene

Cyanogen's high endothermic heat of formation (ΔHf°) is a defining feature for fuel gas applications, providing high flame temperature and energy density. The value for cyanogen is +73,800 cal/mol, which is substantially higher than acetylene's +53,500 cal/mol . This thermodynamic property underpins cyanogen's use as a specialty fuel for cutting heat-resistant metals and as a rocket propellant component.

Fuel gas Thermodynamics Process safety

Acute Inhalation Toxicity (LC₅₀) Relative to Hydrogen Cyanide

Quantitative toxicological data reveal that cyanogen is less acutely toxic via inhalation than hydrogen cyanide. The 1-hour LC₅₀ for cyanogen in rats is reported as 350 ppm , whereas literature values for gaseous HCN LC₅₀ range from 100 to 300 ppm for similar exposure durations .

Occupational safety Toxicology Risk assessment

Cyanogen (460-19-5) Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Diaminofurazan (DAF) for Solid Propellant Burn Rate Modification

Cyanogen is the essential precursor for diaminoglyoxime and subsequently diaminofurazan (DAF) . DAF is a key intermediate in the synthesis of nitrogen-rich energetic compounds used to precisely adjust the burn rate of solid rocket propellants and gas generators. Substitutes such as cyanogen halides lack the two requisite cyano groups for this transformation, while HCN cannot directly yield the symmetrical dioxime intermediate. The high C–C bond energy (128 kcal/mol) of cyanogen ensures that the molecule remains intact during the initial condensation steps, avoiding premature decomposition .

Electrochemical Synthesis of Poly(cyanogen) as a Novel Carbon Fiber Precursor

Cyanogen undergoes anodic electropolymerization in acetonitrile to yield poly(cyanogen), a conductive polymer with a molecular weight exceeding 500 Da . Subsequent pyrolysis of this polymer provides a direct route to carbon fibers . This application is unique to cyanogen; cyanogen halides undergo nucleophilic substitution rather than polymerization under these conditions, and molecular halogens like Cl₂ are oxidative rather than polymer-forming. The pseudohalogen character of cyanogen—specifically its lower oxidation potential compared to Cl₂—is essential for controlled anodic polymerization .

High-Energy-Density Fuel Gas for Welding and Cutting Heat-Resistant Metals

Cyanogen's exceptionally high endothermic heat of formation (+73.8 kcal/mol) delivers a superior flame temperature compared to conventional fuel gases like acetylene (+53.5 kcal/mol) . This quantifiable thermodynamic advantage makes cyanogen the preferred fuel for oxy-fuel cutting of thick, heat-resistant metal alloys where acetylene's heat output is insufficient. Additionally, cyanogen's decomposition products (primarily N₂ and CO) are less oxidizing than the combustion products of halogen-containing alternatives, reducing surface oxidation during cutting operations.

Controlled-Cyanation Reagent for Organic Synthesis Requiring Selective Reactivity

In synthetic applications where a mild, non-oxidative source of cyano groups is required, cyanogen's pseudohalogen behavior offers a distinct advantage. Its lower oxidizing power relative to molecular halogens (e.g., Cl₂) and its ability to react as a neutral dimer without generating strong acid byproducts (in contrast to cyanogen halides) enable cleaner transformations . The 20.31 eV CN⁺ appearance potential confirms its relative stability under analytical electron impact conditions, which correlates with its controlled reactivity in preparative chemistry .

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